molecular formula C18H19ClN2O3S B2660804 3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946211-09-2

3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2660804
CAS No.: 946211-09-2
M. Wt: 378.87
InChI Key: MQUJCPRLKHEDPX-UHFFFAOYSA-N
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Description

3-Chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a propionyl group at the 1-position and a 3-chlorobenzenesulfonamide moiety at the 6-position. The compound’s structure combines aromatic sulfonamide functionality with a partially saturated heterocyclic ring, which is characteristic of bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial pathogenesis . Its synthesis likely follows protocols similar to those described for analogous benzenesulfonamide-tetrahydroquinoline hybrids, involving condensation of a sulfonyl chloride with a substituted tetrahydroquinoline precursor under basic conditions (e.g., using pyridine and DMAP as catalysts) .

Properties

IUPAC Name

3-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-2-18(22)21-10-4-5-13-11-15(8-9-17(13)21)20-25(23,24)16-7-3-6-14(19)12-16/h3,6-9,11-12,20H,2,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUJCPRLKHEDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzenesulfonyl chloride with 1-propionyl-1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Research indicates that 3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exhibits promising biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

  • A study demonstrated that derivatives of related compounds exhibited antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7. Compounds within this class showed IC50_{50} values ranging from 1.9 to 7.52 μg/mL, indicating effective inhibition of cancer cell growth .
  • The structure of the compound suggests that it may interact with specific molecular targets involved in cancer cell proliferation and survival .

Neuroprotective Effects

The compound's structural similarity to other neuroactive agents suggests potential applications in treating neurodegenerative diseases:

  • Research into similar compounds has shown that modifications to the tetrahydroquinoline structure can lead to enhanced acetylcholinesterase inhibitory activity, which is beneficial for conditions like Alzheimer's disease .
  • The ability to inhibit acetylcholinesterase may position this compound as a candidate for further development in neuropharmacology.

Case Study 1: Anticancer Efficacy

In a comparative study involving various quinoxaline derivatives, it was found that compounds with a similar scaffold to this compound showed significant anticancer properties. The study concluded that these compounds could selectively target cancer cells while exhibiting low toxicity towards normal cells .

Case Study 2: Neuroprotective Potential

A study focusing on related tetrahydroquinoline derivatives assessed their binding interactions with acetylcholinesterase through molecular docking simulations. The results indicated that certain modifications could enhance binding affinity and inhibitory potency against acetylcholinesterase, suggesting a pathway for developing neuroprotective agents based on this chemical framework .

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can be contextualized against related sulfonamide and tetrahydroquinoline derivatives.

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Substituents on Benzene Ring Substituents on Tetrahydroquinoline Ring Key Features Reference ID
This compound 3-Cl 1-propionyl Propionyl group enhances lipophilicity; potential kinase inhibition
3-Chloro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide 3-Cl, 4-OCH₃ 1-propionyl Methoxy group improves solubility; may alter metabolic stability
3-Chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide 3-Cl 1-(4-fluorobenzenesulfonyl) Fluorine substitution enhances electronegativity; potential CNS activity
3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide 3-Cl, 4-F 1-propylsulfonyl Dual halogenation increases reactivity; sulfonyl group aids binding affinity
3-Chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 3-Cl 2-oxo-1-propyl Oxo group introduces hydrogen-bonding potential; screened for bioactivity

Key Findings from Comparative Analysis

Halogenation (Cl, F) on the benzene ring improves metabolic stability and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets .

Synthetic Accessibility: Compounds with sulfonamide linkages (e.g., ) are typically synthesized via nucleophilic substitution between a sulfonyl chloride and an amine-bearing tetrahydroquinoline, whereas benzamide analogues (e.g., ) require coupling agents like EDCI or HOBt .

Biological Relevance: The tetrahydroquinoline core is associated with kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity . Fluorinated derivatives (e.g., ) exhibit enhanced blood-brain barrier penetration, making them candidates for neurological targets .

Biological Activity

3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound with potential biological activity, particularly in the context of antimicrobial properties and its interaction with specific biological targets. This article reviews the existing literature on its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C18H19ClN2O3S
  • Molecular Weight : 378.9 g/mol
  • CAS Number : 946211-09-2

The structural formula can be represented as follows:

Smiles CCC O N1CCCc2cc NS O O c3cccc Cl c3 ccc21\text{Smiles CCC O N1CCCc2cc NS O O c3cccc Cl c3 ccc21}

Biological Activity Overview

Research indicates that compounds within the tetrahydroquinoline class exhibit significant antimicrobial activity. The specific biological activity of this compound has been explored in various studies.

Antimicrobial Properties

A study focusing on N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives highlighted their efficacy against both gram-positive and gram-negative bacteria. The research utilized carboxyfluorescein leakage assays to assess membrane disruption and molecular modeling to identify potential targets in bacterial pathogens such as Escherichia coli and Staphylococcus aureus .

The antimicrobial mechanism appears to involve inhibition of specific enzymes crucial for bacterial cell wall synthesis. Notably, the study identified two enzymes as potential targets:

  • D-glutamic acid-adding enzyme (MurD)
  • N-acetylmuramoyl-L-alanine amidase (AmiA)

These enzymes are vital for peptidoglycan biosynthesis in bacteria, suggesting that the compound may function as an inhibitor within this pathway .

Case Studies and Research Findings

Several case studies have demonstrated the biological activity of similar compounds derived from the tetrahydroquinoline structure:

  • Study on Tetrahydroquinoline Derivatives :
    • A study synthesized various tetrahydroquinoline derivatives and tested their cytotoxicity against cancer cell lines. Several compounds exhibited low cytotoxic effects while maintaining significant antimicrobial activity .
  • In Vivo Studies :
    • In vivo studies involving animal models have shown that certain tetrahydroquinoline derivatives can effectively treat infections caused by resistant strains of bacteria without significant side effects .

Data Table: Summary of Biological Activity

Compound NameActivity TypeTarget PathogenMechanism of Action
This compoundAntimicrobialE. coli, S. aureusInhibition of MurD and AmiA
N-benzenesulfonyl-1,2,3,4-tetrahydroquinolineAntimicrobialVarious Gram-positive/negativeMembrane integrity disruption
Tetrahydroquinoline derivativesCytotoxicityCancer cell linesCell cycle arrest

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide?

Answer:
The synthesis typically involves a multi-step approach:

Core Formation: Start with the functionalization of 1,2,3,4-tetrahydroquinoline at the 6-position via sulfonylation using 3-chlorobenzenesulfonyl chloride.

Propionylation: Introduce the propionyl group at the 1-position of the tetrahydroquinoline scaffold using propionic anhydride or chloride under basic conditions (e.g., triethylamine).

Purification: Employ flash column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization for isolation .

Example Reaction Conditions:

StepReagents/ConditionsYieldReference
Sulfonylation3-Chlorobenzenesulfonyl chloride, DCM, 0°C → RT, 12h~60%
PropionylationPropionic anhydride, Et₃N, THF, reflux, 6h~75%

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign proton environments (e.g., sulfonamide NH at δ ~10 ppm, propionyl carbonyl at δ ~170 ppm).
    • FT-IR: Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and carbonyl C=O (~1650 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺).
  • X-ray Crystallography: For unambiguous structural confirmation (e.g., space group, unit cell parameters). Use SHELXL for refinement .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

Answer:

  • Disorder Handling: Split atomic positions in SHELXL and apply restraints to bond distances/angles.
  • Twinning: Use the TWIN command in SHELXL with Hooft/Y statistics for validation.
  • Hydrogen Bonding Analysis: Apply graph set analysis (Etter’s formalism) to identify robust intermolecular interactions (e.g., N–H···O motifs) that stabilize the lattice .

Example Crystallographic Data from Analogues:

ParameterValue (Analogous Complex)Reference
Space GroupP2₁/c (Monoclinic)
Unit Cella = 14.601 Å, b = 8.362 Å, c = 22.350 Å, β = 98.23°
R-factorR₁ < 0.05 for I > 2σ(I)

Advanced: What strategies optimize biological activity evaluation (e.g., enzyme inhibition)?

Answer:

  • Target Selection: Prioritize enzymes with sulfonamide-sensitive active sites (e.g., carbonic anhydrase, MurA).
  • Assay Design:
    • In Vitro Inhibition: Use fluorescence-based or calorimetric assays (ITC) to measure IC₅₀.
    • Molecular Docking: Perform rigid/flexible docking (AutoDock Vina, Schrödinger) to predict binding modes. Align results with mutagenesis data .
  • SAR Studies: Synthesize derivatives (e.g., halogen substitution, propionyl replacement) to correlate structural features with activity .

Advanced: How are chiral separations performed for enantiomeric derivatives?

Answer:

  • Chiral Chromatography: Use supercritical fluid chromatography (SFC) with Chiralpak AD-H columns.

  • Conditions: 50% isopropyl alcohol/CO₂, 100 bar, 50 mL/min flow rate. Monitor enantiopurity via optical rotation and ¹H NMR .

  • Example Resolution:

    EnantiomerRetention Time (min)ee (%)
    (S)-isomer2.4299.86
    (R)-isomer3.30100

Advanced: How to address discrepancies in spectroscopic vs. crystallographic data?

Answer:

  • Validation: Cross-check NMR assignments with DEPT-135 and 2D experiments (HSQC, HMBC).
  • Dynamic Effects: Consider conformational flexibility (e.g., rotamers) via variable-temperature NMR.
  • Crystallographic Artifacts: Re-examine crystal packing effects (e.g., π-stacking) that may distort bond angles vs. solution-state data .

Basic: What solvent systems are optimal for recrystallization?

Answer:

  • Screening: Test ethyl acetate/hexane, DCM/methanol, or acetone/water mixtures.
  • Thermodynamic Control: Slow evaporation at 4°C for high-quality single crystals. For sulfonamides, DCM/hexane (1:3) often yields suitable crystals .

Advanced: How to design derivatives for enhanced solubility or bioavailability?

Answer:

  • Structural Modifications:
    • Introduce polar groups (e.g., morpholine, PEG chains) at the tetrahydroquinoline N-position.
    • Replace chloro with trifluoromethyl for improved lipophilicity.
  • Salt Formation: Prepare hydrochloride or sodium salts via acid/base titration .

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